molecular formula C20H19N3O3 B2588216 (2-Methoxypyridin-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone CAS No. 1903403-32-6

(2-Methoxypyridin-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2588216
CAS RN: 1903403-32-6
M. Wt: 349.39
InChI Key: YPKPVVWPVTUKNE-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of a specific enzyme that plays a crucial role in various biological processes. This compound has been studied extensively for its potential therapeutic applications and has shown promising results in several preclinical studies.

Scientific Research Applications

Crystal Chemistry and Ligand Influence

Studies on zinc quinaldinate complexes with pyridine-based ligands reveal insights into how substituents on the pyridine ring affect molecular interactions and stability in solid-state structures. Such research has implications for designing materials with specific chemical and physical properties (Modec, 2018).

Spectroscopic Properties and Theoretical Study

The electronic and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have been analyzed both experimentally and theoretically, highlighting the importance of molecular structure on photophysical behavior. Such findings are crucial for developing new fluorescent materials for various applications (Al-Ansari, 2016).

Coordination Chemistry and Complex Formation

Research on phenanthrolin-2-yl ketones demonstrates their ability to form complexes with metals like Pd(II) and Ru(II), which is significant for the development of coordination compounds with potential applications in catalysis and material science (Bark & Thummel, 2005).

Radiotracer Development for Imaging

Compounds with quinoline derivatives have been explored for their potential as radiotracers in imaging GABA receptors, offering insights into the development of diagnostic tools for neurological disorders (Moran et al., 2012).

Heterocyclic Compound Synthesis

Research into the synthesis and reactions of heterocyclic compounds, including those with pyridine and quinoline moieties, contributes to the advancement of organic synthesis methods and the creation of molecules with potential pharmaceutical applications (Ibrahim, El-Shaaer, & Hassan, 2002).

properties

IUPAC Name

(2-methoxypyridin-3-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-25-19-16(7-4-11-22-19)20(24)23-12-9-15(13-23)26-17-8-2-5-14-6-3-10-21-18(14)17/h2-8,10-11,15H,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKPVVWPVTUKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxypyridin-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

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